molecular formula C14H21NO3 B7879176 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol

2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol

Cat. No.: B7879176
M. Wt: 251.32 g/mol
InChI Key: PZFNQHKQDFISBZ-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol is a synthetic compound featuring a benzo[1,4]dioxin core substituted with an isopropyl-amino-ethanol side chain.

Properties

IUPAC Name

2-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(propan-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-11(2)15(7-8-16)9-12-10-17-13-5-3-4-6-14(13)18-12/h3-6,11-12,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFNQHKQDFISBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzo dioxin Core

The benzodioxin moiety is typically synthesized via cyclization of catechol derivatives with 1,2-dihaloethanes. For example, 2,3-dihydroxybenzoic acid reacts with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 65°C to form the dioxane ring. This step is critical for establishing the bicyclic structure, with yields dependent on the purity of starting materials and reaction time.

Key Reaction:

2,3-Dihydroxybenzoic acid+1,2-DibromoethaneK2CO3,DMF2,3-Dihydrobenzo[b][1][4]dioxin-5-carboxylic acid\text{2,3-Dihydroxybenzoic acid} + \text{1,2-Dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2,3-Dihydrobenzo}[b]\text{dioxin-5-carboxylic acid}

Introduction of the Isopropylamino Group

The isopropylamino side chain is introduced via nucleophilic substitution or reductive amination. A patented method involves reacting the dioxin intermediate with isopropylamine in methanol under acidic conditions (HCl) at 60–80°C. The reaction proceeds through an SN2 mechanism, with the methylene group of the dioxin core acting as the electrophilic site.

Example Protocol:

  • Dissolve 2-(chloromethyl)-2,3-dihydrobenzo[b]dioxine (1.0 equiv) in methanol.

  • Add isopropylamine (1.2 equiv) and HCl (0.5 equiv).

  • Reflux at 70°C for 12 hours.

  • Neutralize with NaOH and extract with ethyl acetate.

Ethanol Moiety Attachment

The ethanol functional group is incorporated via alkylation of the secondary amine. In one approach, 2-(isopropylamino)methyl-2,3-dihydrobenzo[b][1,dioxine reacts with ethylene oxide in tetrahydrofuran (THF) at 0–5°C, followed by acid hydrolysis to yield the final product.

Reaction Scheme:

R-NH-CH2-Dioxin+CH2OTHF, H2OR-NH-CH2-CH2OH\text{R-NH-CH}2\text{-Dioxin} + \text{CH}2\text{O} \xrightarrow{\text{THF, H}2\text{O}} \text{R-NH-CH}2\text{-CH}_2\text{OH}

(where R = isopropyl, Dioxin = benzodioxin core).

Optimized Large-Scale Synthesis

Solvent and Temperature Optimization

Large-scale production (≥1 kg) requires solvent systems that balance reactivity and safety. Methanol and ethanol are preferred due to their low cost and ease of removal. The reaction of 2-(chloromethyl)dihydrobenzo[d]dioxine with isopropylamine achieves 78% yield when conducted in methanol at 65°C for 8 hours.

Critical Parameters:

ParameterOptimal RangeImpact on Yield
Temperature60–70°CMaximizes SN2 kinetics
SolventMethanol/EthanolPrevents byproduct formation
Molar Ratio (Amine)1.1–1.2 equivEnsures complete substitution

Acid Catalysis and Workup

Hydrochloric acid (HCl) is used catalytically to protonate the amine, enhancing its nucleophilicity. Post-reaction neutralization with NaOH (4.0 equiv) followed by extraction with ethyl acetate achieves >95% purity.

Alternative Pathways and Modifications

Reductive Amination Approach

An alternative route employs reductive amination using 2,3-dihydrobenzo[b]dioxin-2-carbaldehyde and isopropylamine in the presence of sodium cyanoborohydride (NaBH₃CN). This method avoids harsh alkylating agents but requires anhydrous conditions.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)

  • Temperature: 25°C

  • Yield: 65–70%

Protection-Deprotection Strategies

Early synthetic routes involved protecting the ethanol hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before amination. However, this added complexity and cost, making it unsuitable for industrial use. Modern methods eliminate protection steps by using ethylene oxide directly.

Challenges and Mitigation

Regioselectivity in Dioxin Formation

Unwanted regioisomers may form during cyclization. Using excess K₂CO₃ (4.0 equiv) and slow addition of 1,2-dibromoethane suppresses side reactions.

Byproduct Formation in Amination

Over-alkylation can occur if excess isopropylamine is used. Maintaining a 1.1:1 amine-to-substrate ratio and monitoring reaction progress via HPLC minimizes this issue.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
SN2 Alkylation7895HighModerate
Reductive Amination7090ModerateHigh
Ethylene Oxide Route8297HighLow

Industrial-Scale Considerations

Solvent Recovery Systems

Distillation units are integrated to recover methanol (>90% recovery), reducing waste and cost.

Crystallization Techniques

The final product is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals with 99% purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as a pharmacologically active agent. It has been identified as an antagonist for the alpha2C adrenergic receptor subtype, which is implicated in various central nervous system (CNS) disorders.

Case Studies

A patent (US8492549B2) describes the synthesis and testing of derivatives of this compound, highlighting its potential in treating peripheral and CNS diseases. The study indicates that compounds similar to 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol exhibited selective antagonistic properties towards the alpha2C receptors, demonstrating efficacy in preclinical models of stress-induced mental disturbances .

Neuropharmacology

Research has shown that compounds targeting the alpha2C adrenergic receptors can modulate various neurophysiological processes. This section discusses how this compound fits into this landscape.

Potential Therapeutic Uses

Given its mechanism of action, this compound may be beneficial in treating:

  • Anxiety Disorders : By blocking alpha2C receptors, it may enhance norepinephrine release, potentially alleviating anxiety symptoms.
  • Depression : The modulation of neurotransmitter systems may provide antidepressant effects.

Research Findings

Studies have indicated that compounds similar to this compound can improve behavioral outcomes in animal models of depression and anxiety. The pharmacological profile suggests a promising avenue for further clinical development .

Synthesis and Chemical Properties

Understanding the synthesis of this compound is crucial for its application in research and industry.

Synthetic Routes

The compound can be synthesized through various chemical reactions involving starting materials that contain the benzodioxane moiety. For instance:

Synthesis Route  R 2 3 Dihydrobenzo 1 4 dioxine+Isopropylamine2 R Dihydrobenzo 1 4 dioxin 2 ylmethyl isopropyl aminoethanol\text{Synthesis Route }\quad \text{ R 2 3 Dihydrobenzo 1 4 dioxine}+\text{Isopropylamine}\rightarrow 2-\text{ R Dihydrobenzo 1 4 dioxin 2 ylmethyl isopropyl amino}-\text{ethanol}

This reaction highlights the versatility of synthetic methods available for producing this compound in laboratory settings.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Thiazolidinone Derivatives (Compounds 9l, 9m, 9n)

Three thiazolidinone derivatives (9l, 9m, 9n) share the benzo[1,4]dioxin moiety but differ in substituents (Table 1). Key findings include:

  • Compound 9l : Contains a 1,3-benzodioxol-5-ylmethylene group. Synthesized via condensation with piperonal, it exhibits a melting point (m.p.) of 172–233°C (decomposition) .
  • Compound 9m : Features a second benzo[1,4]dioxin group, resulting in a lower m.p. range (170–243°C) compared to 9l, indicating reduced crystallinity .
  • Compound 9n: Substituted with a 4-hydroxy-3-methoxybenzylidene group, it shows a sharp m.p. (202–204°C), suggesting enhanced stability due to hydrogen bonding from the phenolic -OH group .

Table 1. Structural and Physical Properties of Thiazolidinone Derivatives

Compound Substituent Melting Point (°C) Key Feature
9l 1,3-Benzodioxol-5-ylmethylene 172–233 (dec.) High decomposition temperature
9m 2,3-Dihydro-benzo[1,4]dioxin 170–243 (dec.) Dual benzodioxin groups
9n 4-Hydroxy-3-methoxybenzylidene 202–204 Hydrogen-bonding capability

Insight : Substituents on the benzodioxin core critically influence thermal stability and intermolecular interactions, which may correlate with pharmacokinetic properties like solubility and bioavailability .

α2C-Adrenergic Receptor Antagonist (Nicotinamide Derivative)

A structurally distinct analog, N-{2-[4-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide, demonstrates >100-fold selectivity for α2C- over α2A-adrenergic receptors (ARs) in rats. Key features include:

  • Pharmacological Activity : High binding affinity (Ki < 10 nM) and functional antagonism at α2C-ARs, with negligible activity at α2B-ARs .
  • CNS Penetration : Adequate blood-brain barrier penetration, making it suitable for central nervous system (CNS) applications .

Comparison: Unlike the target compound’s ethanolamine side chain, this analog’s diazepane and nicotinamide groups enhance receptor selectivity and CNS activity. The ethanol group in the target compound may improve solubility but lacks demonstrated receptor specificity .

Serotonin 5-HT1A Agonist (S 16924)

S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone) is a benzo[1,4]dioxin derivative with potent 5-HT1A agonist activity. It shares structural similarities with the target compound, including the benzodioxin core and a flexible side chain. However, S 16924’s pyrrolidine and fluorophenyl groups confer specificity for serotonin receptors, unlike the target compound’s isopropyl-amino-ethanol motif .

Insight: The ethanolamine group in the target compound may support hydrogen bonding with receptors, but its lack of aromatic or heterocyclic substituents limits direct comparison to S 16924’s mechanism .

PI3K Inhibitors (2,3-Dihydro-benzo[1,4]oxazine Derivatives)

European Patent 2,794,600 discloses benzo[1,4]oxazine derivatives as phosphoinositide-3 kinase (PI3K) inhibitors. Though structurally distinct (oxazine vs. dioxin core), these compounds highlight the therapeutic versatility of benzodioxin-related scaffolds. The target compound’s aminoethanol side chain differentiates it from these kinase inhibitors, which rely on oxazine and hydrophobic substituents for enzyme binding .

Structural Influence on Activity :

  • Aromatic/Heterocyclic Substituents (e.g., nicotinamide in α2C antagonist): Drive receptor selectivity and binding affinity.

Biological Activity

The compound 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol is a derivative of 2,3-dihydrobenzo[1,4]dioxin and has garnered interest for its potential biological activities. This article explores its biological activity through various studies, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds related to 2,3-dihydrobenzo[1,4]dioxin derivatives. For instance, sulfonamide derivatives synthesized from 2,3-dihydrobenzo[1,4]dioxin showed significant inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The synthesis process involved reacting N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various acetamides to yield compounds that were subsequently tested for their biological activity .

Receptor Interaction

The compound has been studied for its interaction with various receptors. Specifically, derivatives of 2,3-dihydrobenzo[1,4]dioxin have been identified as antagonists for alpha-2C adrenergic receptors. This receptor interaction suggests potential applications in treating peripheral and central nervous system diseases .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and interactions of this compound with target enzymes and receptors. These studies indicate that the compound may exhibit selective inhibition of specific enzymes involved in metabolic pathways associated with cancer and neurodegenerative diseases .

Anticancer Potential

Research indicates that similar compounds within the 2,3-dihydrobenzo[1,4]dioxin class possess anticancer properties. These compounds may inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation . The anticancer mechanism is thought to involve the modulation of signaling pathways that regulate cell growth and apoptosis.

Study on Antidiabetic Effects

In a study evaluating the antidiabetic effects of related compounds, it was found that certain derivatives exhibited significant reductions in blood glucose levels in diabetic animal models. The mechanism was attributed to the inhibition of α-glucosidase activity, which slows carbohydrate absorption in the intestines .

Neuroprotective Effects

Another study focused on the neuroprotective effects of 2-(isopropylamino) derivatives against neurodegeneration. The findings suggested that these compounds could prevent neuronal cell death through anti-inflammatory mechanisms and inhibition of acetylcholinesterase activity .

Data Summary

Biological Activity Mechanism Target Enzyme/Receptor Therapeutic Application
Enzyme InhibitionCompetitiveα-glucosidaseT2DM
Receptor AntagonismNon-competitiveAlpha-2C adrenergic receptorCNS disorders
Anticancer ActivityEnzyme inhibitionThymidylate synthaseCancer treatment
NeuroprotectionAnti-inflammatoryAcetylcholinesteraseAlzheimer's Disease

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol?

  • Methodological Answer : The compound can be synthesized via bromination or nucleophilic substitution reactions. For example, bromination of 1-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone using pyridinium tribromide in anhydrous dichloromethane (DCM) yields intermediates suitable for further functionalization . Subsequent reaction with isopropylamine derivatives under controlled pH (e.g., 8–9) and temperature (40–60°C) facilitates amine coupling. Solvent selection (e.g., DCM or methanol) and catalyst optimization (e.g., triethylamine) are critical for yield improvement. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions on the benzodioxin and ethanolamine moieties. Compare chemical shifts with literature data for related benzodioxin derivatives .
  • Chromatography : HPLC with UV detection (λ = 254 nm) on a C18 column (acetonitrile/water gradient) ensures ≥95% purity. Retention time should match reference standards .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+^+ or [M+Na]+^+) .

Q. What are the primary pharmacological targets associated with benzodioxin-ethanolamine derivatives?

  • Methodological Answer : Structural analogs of this compound have shown affinity for serotonin receptors (e.g., 5-HT1A_{1A}) and kinase targets (e.g., PI3K, CK1α). For example, S-16924, a benzodioxin derivative, demonstrated potent 5-HT1A_{1A} agonist activity in rodent models of anxiety . Target validation involves competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., GTPγS binding for GPCRs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?

  • Methodological Answer :

  • Scaffold Modifications : Systematically vary substituents on the benzodioxin (e.g., electron-withdrawing groups at position 6) and ethanolamine (e.g., alkyl chain length) to assess impact on receptor binding .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against crystal structures of PI3Kγ (PDB: 3L54) or 5-HT1A_{1A} (homology models) to predict binding poses .
  • Data Analysis : Use IC50_{50}/EC50_{50} values from dose-response curves to calculate selectivity ratios (e.g., PI3Kα vs. PI3Kγ) and prioritize analogs .

Q. What experimental models are suitable for evaluating in vivo efficacy and neuropharmacological effects?

  • Methodological Answer :

  • Behavioral Models : Use ultrasonic vocalization (USV) tests in rats to assess anxiolytic effects, comparing responses to clozapine or haloperidol as controls .
  • Kinase Inhibition : In oocyte maturation studies, administer derivatives (e.g., 50 μM D4476) to evaluate CK1α inhibition via spindle assembly defects observed via immunofluorescence .
  • Toxicity Screening : Conduct acute toxicity studies (OECD 423) in mice, monitoring respiratory and CNS effects at 100–200 mg/kg doses .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies?

  • Methodological Answer :

  • In Vitro Assays : Use HepG2 cells for hepatotoxicity screening (MTT assay) and compare with primary hepatocytes to account for metabolic differences .
  • In Vivo Follow-Up : If in vitro data suggest low toxicity (e.g., IC50_{50} > 100 μM), conduct subchronic rodent studies (28-day OECD 407) with histopathology on liver/kidney tissues .
  • Mechanistic Studies : Perform metabolomics (LC-MS/MS) to identify reactive metabolites (e.g., quinone intermediates) that may explain discrepancies .

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